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Introduction
The ability to taste the synthetic compound Phenylthiocarbamide (PTC) is a well-established

bimodal genetic trait in human populations, dividing individuals into "tasters" and "non-tasters."

This phenotypic variation is primarily controlled by the TAS2R38 gene, which encodes a bitter

taste receptor. The perception of PTC and other bitter compounds is crucial in the study of

human genetics, taste physiology, and may have implications for dietary choices, nutritional

status, and therapeutic drug development. These protocols provide standardized methods for

assessing PTC taste sensitivity in human subjects.

Principle of PTC Taste Sensitivity
The TAS2R38 gene, a member of the G protein-coupled receptor (GPCR) family, is responsible

for detecting the bitterness of PTC.[1] Ligand binding to the TAS2R38 receptor on taste

receptor cells initiates a downstream signaling cascade, leading to the perception of a bitter

taste.[2][3] Genetic polymorphisms, specifically three single nucleotide polymorphisms (SNPs),

within the TAS2R38 gene result in different protein variants, leading to the taster and non-taster

phenotypes.[4]
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The ability to taste PTC is a dominant genetic trait. Individuals with at least one copy of the

dominant "taster" allele (T) will perceive PTC as bitter, while individuals with two copies of the

recessive "non-taster" allele (t) will not. The genotypes are as follows:

TT (homozygous dominant): Taster (often a "supertaster" with high sensitivity)

Tt (heterozygous): Taster

tt (homozygous recessive): Non-taster

The frequency of tasters and non-tasters varies among different global populations.[5][6][7]

Experimental Protocols
Two primary methods are widely used to determine PTC taster status: the Harris-Kalmus

threshold method using serial dilutions and a simpler method using PTC-impregnated paper

strips with an intensity rating scale.

Protocol 1: Harris-Kalmus Threshold Method
This method determines the lowest concentration of PTC that an individual can reliably detect

as bitter, known as the taste threshold.[1][8]

3.1.1 Materials

Phenylthiocarbamide (PTC) powder

Distilled or boiled tap water[1]

Glass or plastic bottles/beakers for serial dilutions

Graduated cylinders or pipettes

Small tasting cups

Data recording sheets

3.1.2 Preparation of PTC Solutions
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A series of 13 PTC solutions are prepared by serial dilution, starting with a stock solution

(Solution 1) of 0.13% PTC (1.3 g/L).[1][8]

Stock Solution (Solution 1): Dissolve 1.3 grams of PTC in 1 liter of distilled or boiled tap

water.

Serial Dilutions: Prepare subsequent solutions by diluting the previous solution by half with

distilled or boiled water. For example, to make Solution 2, mix equal parts of Solution 1 and

water. Repeat this process to create solutions 2 through 13. A fourteenth cup containing only

water serves as a control.[1]

Table 1: PTC Solution Concentrations for Harris-Kalmus Method

Solution Number PTC Concentration (%) PTC Concentration (mg/L)

1 0.13 1300

2 0.065 650

3 0.0325 325

4 0.01625 162.5

5 0.008125 81.25

6 0.0040625 40.63

7 0.00203125 20.31

8 0.001015625 10.16

9 0.0005078125 5.08

10 0.00025390625 2.54

11 0.000126953125 1.27

12 0.0000634765625 0.63

13 0.00003173828125 0.32

14 (Control) 0 0
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3.1.3 Experimental Procedure

Instruct the subject to rinse their mouth with water before starting. Subjects should not eat,

drink (except water), or smoke for at least one hour prior to the test.[9]

Present the solutions to the subject in ascending order of concentration (from most dilute,

Solution 13, to most concentrated, Solution 1).

For each concentration, provide the subject with two cups: one containing the PTC solution

and one containing water. The subject should taste the contents of each cup and identify

which one is different (the PTC solution).

The threshold is defined as the lowest concentration at which the subject correctly identifies

the PTC solution.

A more rigorous approach, the forced-choice method, involves presenting the subject with

four cups, two with the PTC solution and two with water, and asking them to separate them

into two groups.[8] The threshold is the lowest concentration at which they can do this

accurately.

3.1.4 Data Analysis and Interpretation

The distribution of taste thresholds in a population is typically bimodal. A threshold is

determined to differentiate between tasters and non-tasters. Historically, the division is often

placed around solution 5.[1]

Non-tasters: Individuals who cannot taste PTC even at the highest concentration (Solution

1).

Tasters: Individuals who can taste PTC at or below the established threshold concentration.

Protocol 2: PTC Paper Strip Method with Intensity
Rating
This is a rapid and qualitative method to assess PTC taste sensitivity.[9][10]

3.2.1 Materials
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Commercially available PTC taste test strips

Control paper strips (without PTC)

Water for rinsing

Data recording sheets with a rating scale

3.2.2 Experimental Procedure

Instruct the subject to rinse their mouth with water.

Have the subject place a control strip on their tongue to familiarize them with the taste of the

paper itself.[9]

After a brief pause and another rinse of water, instruct the subject to place a PTC test strip

on their tongue.[9]

Ask the subject to record the perceived taste intensity on a category scale. A common scale

is a 9-point scale where 1 is "not at all bitter" and 9 is "extremely bitter".[10]

3.2.3 Data Analysis and Interpretation

The subjective ratings are used to classify individuals.

Non-tasters: Report no bitter taste or a taste similar to the control strip (typically a score of 1

or 2).

Tasters: Report a distinct bitter taste (scores typically range from 3 to 7).

Supertasters: Report an extremely bitter and often unpleasant taste (scores of 8 or 9).

Data Presentation
Quantitative data from PTC taste sensitivity studies can be summarized in tables for clear

comparison.

Table 2: Example Population Frequency of PTC Taster Status
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Population % Tasters % Non-Tasters

European ~70% ~30%

East Asian ~90% ~10%

African ~90% ~10%

Indigenous Americans ~90% ~10%

Australian Aborigines ~50% ~50%

Data compiled from various population genetic studies.[5][6]

Table 3: Typical Taste Thresholds and Intensity Ratings

Taster Status
Harris-Kalmus Threshold
(Solution #)

9-Point Intensity Scale
Rating

Non-taster No detection (or > Solution 1) 1-2

Taster ≤ 5 3-7

Supertaster
Often very low threshold (e.g.,

≤ 9)
8-9

TAS2R38 Signaling Pathway
The perception of PTC begins with its binding to the TAS2R38 receptor, a G-protein coupled

receptor, on the surface of taste receptor cells. This initiates a downstream signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b091264?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/PTC_tasting
https://pubmed.ncbi.nlm.nih.gov/25248559/
https://pubmed.ncbi.nlm.nih.gov/25248559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7774309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7774309/
https://en.wikipedia.org/wiki/TAS2R38
https://www.nidcd.nih.gov/health/statistics/global-variation-sensitivity-bitter-tasting-substances-ptc-or-prop
https://www.nidcd.nih.gov/health/statistics/global-variation-sensitivity-bitter-tasting-substances-ptc-or-prop
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433725/
https://www.mdpi.com/2072-6643/6/9/3363
https://www.mdpi.com/2072-6643/6/9/3363
https://egyankosh.ac.in/bitstream/123456789/83049/1/Unit-4.pdf
https://smelltest.eu/en/smell-and-taste/test-protocol-ptc-prop-taste-strips/
https://gsoutreach.gs.washington.edu/files/genetics_of_taste.pdf
https://www.benchchem.com/product/b091264#protocol-for-ptc-taste-sensitivity-measurement-in-human-subjects
https://www.benchchem.com/product/b091264#protocol-for-ptc-taste-sensitivity-measurement-in-human-subjects
https://www.benchchem.com/product/b091264#protocol-for-ptc-taste-sensitivity-measurement-in-human-subjects
https://www.benchchem.com/product/b091264#protocol-for-ptc-taste-sensitivity-measurement-in-human-subjects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091264?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

